molecular formula C17H27BO4 B8216507 2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8216507
M. Wt: 306.2 g/mol
InChI Key: CDXGFXPSUSXMOQ-UHFFFAOYSA-N
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Description

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a butoxy and a methoxy group attached to a phenyl ring, which is further connected to the dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxy-5-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding boronic acid and alcohol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation.

    Boronic Acids and Alcohols: Formed through hydrolysis.

Scientific Research Applications

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the butoxy and methoxy groups.

    3-Butoxy-5-methoxyphenylboronic Acid: The precursor to the dioxaborolane compound.

Uniqueness

2-(3-Butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its reactivity and solubility. The dioxaborolane ring provides additional stability and reactivity compared to simpler boronic acids.

Properties

IUPAC Name

2-(3-butoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4/c1-7-8-9-20-15-11-13(10-14(12-15)19-6)18-21-16(2,3)17(4,5)22-18/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGFXPSUSXMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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